4(Z),7(Z)-Decadienoic acid-d5

説明

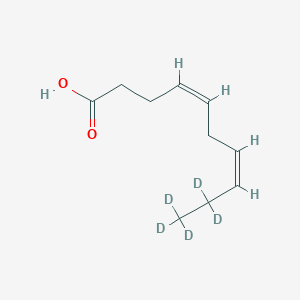

Structure

3D Structure

特性

分子式 |

C10H16O2 |

|---|---|

分子量 |

173.26 g/mol |

IUPAC名 |

(4Z,7Z)-9,9,10,10,10-pentadeuteriodeca-4,7-dienoic acid |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12)/b4-3-,7-6-/i1D3,2D2 |

InChIキー |

VIQVVSKJFRPIIP-XAKJDLIPSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\CCC(=O)O |

正規SMILES |

CCC=CCC=CCCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to 4(Z),7(Z)-Decadienoic Acid-d5: Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4(Z),7(Z)-Decadienoic acid-d5. Intended for researchers, scientists, and professionals in drug development, this document details the compound's characteristics and its primary application as an internal standard in quantitative mass spectrometry-based analyses. This guide also outlines generalized experimental protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) and provides expected analytical behaviors.

Introduction

This compound is a deuterated form of 4(Z),7(Z)-decadienoic acid, a polyunsaturated fatty acid. The incorporation of five deuterium (B1214612) atoms into the molecule increases its molecular weight, allowing it to be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry. This property makes it an ideal internal standard for the accurate quantification of 4(Z),7(Z)-decadienoic acid in various biological matrices. Such analyses are crucial in lipidomic studies and in the investigation of metabolic pathways where this fatty acid may play a role.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data has been compiled from various chemical suppliers.

Quantitative Data Summary

| Property | Value | Reference |

| Formal Name | deca-4Z,7Z-dienoic-9,9,10,10,10-d5 acid | [1] |

| Synonyms | FA 10:2-d5 | [1] |

| Molecular Formula | C₁₀H₁₁D₅O₂ | [1] |

| Formula Weight | 173.3 g/mol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |

| Formulation | A solution in ethanol | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 2 years | [1] |

Solubility

| Solvent | Solubility | Reference |

| DMF | 50 mg/ml | [1] |

| DMSO | 50 mg/ml | [1] |

| Ethanol | 50 mg/ml | [1] |

| PBS (pH 7.2) | 0.1 mg/ml | [1] |

Analytical Applications and Methodologies

As a deuterated internal standard, this compound is primarily used for quantification of the non-labeled analyte in biological samples via GC-MS or LC-MS. The stable isotope dilution method allows for correction of sample loss during preparation and variations in instrument response, leading to high accuracy and precision.

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of a fatty acid analyte using a deuterated internal standard.

Caption: A generalized workflow for quantitative analysis of fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, fatty acids are typically derivatized to form more volatile esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. The following is a generalized protocol for the analysis of fatty acids using a deuterated internal standard.

3.2.1. Sample Preparation and Derivatization

-

Internal Standard Spiking : A known amount of this compound in a suitable solvent is added to the biological sample.

-

Lipid Extraction : Lipids are extracted from the sample using a solvent system such as chloroform:methanol (2:1, v/v).

-

Saponification : The extracted lipids are saponified using a methanolic base (e.g., 0.5 M NaOH in methanol) to release the fatty acids.

-

Esterification : The free fatty acids are then converted to their methyl esters by heating with boron trifluoride in methanol, or to PFB esters using PFB bromide.

-

Extraction of Esters : The resulting fatty acid esters are extracted into an organic solvent like hexane (B92381) for injection into the GC-MS.

3.2.2. GC-MS Analysis

-

Column : A capillary column suitable for FAME analysis (e.g., a wax or polar-substituted phenyl polysiloxane column) is used.

-

Carrier Gas : Helium is typically used as the carrier gas.

-

Ionization Mode : Electron Ionization (EI) is commonly used for FAMEs.

-

Mass Analyzer : A quadrupole or time-of-flight mass analyzer can be used.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS allows for the analysis of free fatty acids without derivatization.

3.3.1. Sample Preparation

-

Internal Standard Spiking : A known amount of this compound is added to the sample.

-

Protein Precipitation and Extraction : Proteins are precipitated with a solvent like acetonitrile (B52724), and the lipids are extracted.

3.3.2. LC-MS Analysis

-

Column : A reverse-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate, is employed.

-

Ionization Mode : Electrospray Ionization (ESI) in negative ion mode is highly effective for detecting the deprotonated carboxylate ion [M-H]⁻.

-

Mass Analyzer : A triple quadrupole mass spectrometer is often used for its high selectivity and sensitivity in Selected Reaction Monitoring (SRM) mode.

-

Expected Mass Spectra : In full scan mode, the deprotonated molecular ion of this compound would be observed at an m/z corresponding to [C₁₀H₁₀D₅O₂]⁻. In tandem MS (MS/MS), collision-induced dissociation would lead to characteristic fragment ions, although specific fragmentation data for this compound is not publicly available.

Signaling Pathways and Logical Relationships

As this compound is an analytical tool, it is not directly involved in biological signaling pathways. Its purpose is to aid in the accurate measurement of its non-deuterated analog. The logical relationship in its application is based on the principle of isotope dilution mass spectrometry, as depicted in the diagram below.

Caption: The logical relationship in quantification using an internal standard.

Conclusion

This compound is a valuable tool for researchers in the field of lipidomics and drug development. Its well-defined physical and chemical properties, combined with its utility as an internal standard, enable the precise and accurate quantification of its non-deuterated counterpart in complex biological samples. The generalized GC-MS and LC-MS methodologies outlined in this guide provide a foundation for developing robust analytical methods for fatty acid analysis. While specific experimental data such as mass spectra and NMR spectra for this particular deuterated compound are not widely published, its behavior can be predicted based on established principles of analytical chemistry for similar molecules.

References

An In-depth Technical Guide to 4(Z),7(Z)-Decadienoic Acid-d5: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 4(Z),7(Z)-Decadienoic acid-d5, a deuterated analog of the corresponding polyunsaturated fatty acid. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this isotopically labeled compound.

Chemical Structure and Properties

This compound is a deuterated form of 4(Z),7(Z)-decadienoic acid. The deuterium (B1214612) atoms are typically introduced at the terminal end of the fatty acid chain. The molecular formula for this compound is C10H11D5O2.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Chemical Properties of 4(Z),7(Z)-Decadienoic Acid and its Deuterated Analog

| Property | 4(Z),7(Z)-Decadienoic Acid | This compound |

| Molecular Formula | C10H16O2 | C10H11D5O2 |

| Molecular Weight | 168.23 g/mol | 173.26 g/mol |

| CAS Number | 169392-17-0 | 2714087-40-6 |

Synthesis of this compound

A plausible synthetic approach can be inferred from the established synthesis of the non-deuterated analog, 4(Z),7(Z)-decadienoic acid, which proceeds from nona-3,6-diyn-1-ol (B8541418). A potential pathway for the synthesis of the deuterated compound could involve the use of a deuterated starting material or the introduction of deuterium during the synthetic sequence.

Plausible Synthetic Pathway

The following diagram outlines a plausible multi-step synthesis for 4(Z),7(Z)-Decadienoic acid, which could be adapted for the d5 analog by utilizing a deuterated precursor.

Caption: Plausible synthesis workflow for 4(Z),7(Z)-Decadienoic acid.

To synthesize the d5 analog, one could potentially start with a deuterated version of nona-3,6-diyn-1-ol or introduce deuterium in a later step, for example, through a reduction step using a deuterium source.

General Experimental Considerations for Deuteration

While a specific protocol for this compound is not available, general methods for the deuteration of fatty acids can be considered. These methods often involve:

-

H/D Exchange: This can be achieved using a deuterium source, such as D2O, in the presence of a metal catalyst (e.g., Pt/C). This method is typically used for perdeuteration.

-

Catalytic Deuteration: Specific catalytic systems, such as those based on ruthenium, can be employed for the selective deuteration of polyunsaturated fatty acids at bis-allylic positions.

Quantitative Data and Characterization

Detailed quantitative data, such as reaction yields and isotopic purity for the synthesis of this compound, are not extensively reported. However, for any synthesis of a deuterated compound, thorough characterization is crucial.

Table 2: Key Analytical Techniques for Characterization

| Analytical Technique | Purpose | Expected Observations for this compound |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic distribution. | A molecular ion peak corresponding to the mass of the d5-labeled compound (173.26 g/mol ). Analysis of the isotopic cluster can provide information on the level of deuterium incorporation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the position and extent of deuteration. | ¹H NMR would show a decrease or absence of signals at the positions where deuterium has been incorporated. ²H NMR would show signals corresponding to the deuterium atoms. |

The determination of isotopic purity is a critical aspect of characterizing deuterated compounds. This is typically expressed as the percentage of deuterium enrichment at the labeled positions. High-resolution mass spectrometry and NMR are powerful tools for accurately assessing isotopic purity.

Conclusion

This compound is a valuable tool for researchers in various fields, particularly for use as an internal standard in mass spectrometry-based analyses. While a detailed, publicly available synthesis protocol is currently lacking, a plausible synthetic route can be devised based on the synthesis of its non-deuterated counterpart. The characterization of the final product, with a strong emphasis on determining isotopic purity, is essential for its effective use in research and development. Further investigation into the byproducts of DHA-d5 synthesis may provide a more direct route to obtaining this compound.

An In-depth Technical Guide on 4(Z),7(Z)-Decadienoic Acid: Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4(Z),7(Z)-decadienoic acid, a polyunsaturated fatty acid with significant implications in human metabolic disorders. While not widely distributed in nature, its accumulation in patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency underscores its importance as a biomarker and a potential bioactive molecule. This document details its known natural occurrence, proposed biosynthetic pathway in the context of metabolic dysfunction, and potential biological significance. Furthermore, it provides detailed experimental protocols for its analysis and visualizes key metabolic and experimental workflows.

Introduction

4(Z),7(Z)-Decadienoic acid is a ten-carbon polyunsaturated fatty acid (PUFA) with the chemical formula C₁₀H₁₆O₂.[1][2] Its structure features two cis double bonds at the fourth and seventh positions. Unlike more common fatty acids, 4(Z),7(Z)-decadienoic acid is not a typical component of lipids in most organisms and its presence is often indicative of specific metabolic dysregulation.[3] The primary and most clinically relevant occurrence of this fatty acid is in individuals with inherited disorders of fatty acid oxidation, most notably medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[3][4] In this context, it serves as a crucial diagnostic marker. This guide will delve into the known occurrences, metabolic origins, and potential physiological relevance of this unique fatty acid.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆O₂ | [2] |

| Molecular Weight | 168.23 g/mol | [2] |

| CAS Number | 169392-17-0 | [5][6][7][8] |

| IUPAC Name | (4Z,7Z)-deca-4,7-dienoic acid | [2] |

| Synonyms | 4,7-Decadienoic acid, (Z,Z)- | [5][8] |

| Physical State | Solid (at standard conditions) | [5][8] |

| Solubility | Soluble in ethanol, DMF, DMSO | [9] |

Natural Occurrence

The natural occurrence of 4(Z),7(Z)-decadienoic acid appears to be highly restricted. Extensive analysis of fatty acid profiles in a wide range of organisms, including various species of fungi and plants, has not revealed its presence as a common constituent.[10][11][12][13][14]

Human Metabolism and Disease

The most significant and well-documented occurrence of 4(Z),7(Z)-decadienoic acid is in the plasma of patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .[3][4] MCAD deficiency is an autosomal recessive inherited disorder of fatty acid β-oxidation.[15][16][17][18][19] The deficiency of the MCAD enzyme leads to an inability to properly metabolize medium-chain fatty acids (C6-C12).[16][18] This blockage results in the accumulation of upstream metabolites, including unusual unsaturated fatty acids like 4(Z),7(Z)-decadienoic acid.[3][13]

Biosynthesis and Biological Significance

Proposed Biosynthetic Pathway in MCAD Deficiency

In healthy individuals, fatty acid β-oxidation proceeds through a cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle.[20][21][22] In MCAD deficiency, the block in the β-oxidation of medium-chain fatty acyl-CoAs leads to the accumulation of these intermediates.[15][20] It is hypothesized that these accumulated medium-chain saturated fatty acyl-CoAs are then desaturated by alternative enzymatic pathways, leading to the formation of unusual unsaturated fatty acids.

The proposed pathway for the formation of 4(Z),7(Z)-decadienoic acid in MCAD deficiency likely involves the desaturation of decanoyl-CoA. This process is thought to be a detoxification mechanism to shuttle the accumulating toxic medium-chain fatty acids into alternative metabolic routes.

Biological Significance

The primary biological significance of 4(Z),7(Z)-decadienoic acid is its role as a biomarker for MCAD deficiency .[3] Its detection in plasma is a strong indicator of this metabolic disorder.

The direct biological activities of 4(Z),7(Z)-decadienoic acid are not yet fully elucidated. However, the accumulation of this and other unusual fatty acids in MCAD deficiency is associated with the pathophysiology of the disease, which includes hypoketotic hypoglycemia, lethargy, and in severe cases, coma and death.[13][16][17] It is plausible that these accumulating fatty acids may exert some biological effects, although further research is needed to confirm this.

Some unsaturated fatty acids are known to be ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.[23][24][25][26][27] While there is no direct evidence for 4(Z),7(Z)-decadienoic acid acting as a PPAR agonist, this remains an area for future investigation.

Quantitative Data

The following table summarizes the reported concentrations of 4(Z),7(Z)-decadienoic acid in the plasma of patients with MCAD deficiency.

| Patient Group | Concentration (μmol/L) (Mean ± SD) | Reference |

| MCAD Deficiency (n=9) | 1.8 ± 1.1 | [3] |

| Control (n=10) | Not Detected | [3] |

Experimental Protocols

The following protocol is based on the methods described by Onkenhout et al. (1995) for the analysis of fatty acids in plasma.[3]

Sample Preparation and Extraction

-

Sample Collection: Collect blood in heparinized tubes and separate plasma by centrifugation.

-

Internal Standard: Add an internal standard (e.g., heptadecanoic acid) to a known volume of plasma.

-

Lipid Extraction: Extract total lipids from the plasma using a modified Folch procedure with a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

-

Saponification: Saponify the lipid extract with a methanolic sodium hydroxide (B78521) solution to release esterified fatty acids.

-

Acidification and Extraction: Acidify the sample and extract the free fatty acids into an organic solvent such as hexane.

-

Derivatization: Evaporate the solvent and derivatize the fatty acids to their methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification and quantification of intermediates of unsaturated fatty acid metabolism in plasma of patients with fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. W. Onkenhout, V. Venizelos, P. F. van der Poel. M. P. van den Heuvel and B. J. Poorthuis, “Identification and Quantification of Intermediates of Unsaturated Fatty Acid Metabolism in Plasma of Patients with Fatty Acid Oxidation Disorders,” Clinical Chemistry, Vol. 41, No. 10, 1995, pp. 1467-1474. - References - Scientific Research Publishing [scirp.org]

- 5. Polyunsaturated fatty acids production and transformation by Mortierella alpina and anaerobic bacteria | Scilit [scilit.com]

- 6. proceedings.science [proceedings.science]

- 7. cenmed.com [cenmed.com]

- 8. larodan.com [larodan.com]

- 9. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 11. Rapid diagnosis of medium-chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical and biochemical features of fatty acid oxidation disorders [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MCAD [gmdi.org]

- 16. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 17. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 19. Clinical manifestations and management of fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Khan Academy [khanacademy.org]

- 22. Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. caymanchem.com [caymanchem.com]

- 24. caymanchem.com [caymanchem.com]

- 25. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 26. diverdi.colostate.edu [diverdi.colostate.edu]

- 27. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4(Z),7(Z)-Decadienoic Acid-d5: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4(Z),7(Z)-decadienoic acid-d5, a deuterated polyunsaturated fatty acid. This document covers its physicochemical properties, potential synthetic routes, and detailed experimental protocols for its analysis. It is intended to be a valuable resource for researchers utilizing stable isotope-labeled compounds in metabolic research, drug development, and clinical diagnostics.

Physicochemical Properties

This compound is the deuterium-labeled form of 4(Z),7(Z)-decadienoic acid. The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to the endogenous compound, making it a suitable internal standard for mass spectrometry-based quantification.[1][2] Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules.[1][2]

| Property | This compound | 4(Z),7(Z)-Decadienoic acid |

| CAS Number | 2714087-40-6[1][2][3] | 169392-17-0[4][5][6] |

| Molecular Formula | C10H11D5O2[1][2][3] | C10H16O2[4][5][6] |

| Molecular Weight | 173.26 g/mol [1][2][3] | 168.23 g/mol [4][5][6] |

| Synonyms | - | (Z,Z)-4,7-Decadienoic acid[4][5] |

Synthesis and Isotopic Labeling

The use of deuterated fatty acids as molecular probes is pivotal in identifying their metabolic pathways and pharmacokinetics, as the strong C-D bond and distinct molecular weight allow for clear differentiation from their endogenous counterparts in mass spectrometry analyses.[2]

Biological Significance and Signaling Pathways

4(Z),7(Z)-Decadienoic acid is a polyunsaturated fatty acid.[8] Elevated levels of this fatty acid in plasma have been observed in individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a disorder of fatty acid oxidation.[8] This suggests its involvement in the fatty acid β-oxidation pathway.

While the direct signaling roles of 4(Z),7(Z)-decadienoic acid are not well-elucidated, other isomeric forms of decadienoic acid, such as cis-2-decenoic acid, have been identified as signaling molecules in bacteria, where they can induce the dispersion of biofilms.[9] Furthermore, other polyunsaturated fatty acid metabolites have been shown to have roles in inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[10]

Experimental Protocols

The use of a deuterated internal standard like this compound is crucial for accurate quantification of its endogenous counterpart in biological samples. Below are generalized protocols for the analysis of fatty acids using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Fatty Acid Analysis by GC-MS

This protocol describes a common method for the extraction, derivatization, and analysis of fatty acids from biological samples.[1][11]

1. Sample Preparation and Extraction:

- For cell samples (approx. 0.5 million cells), add 100 µL of an internal standard solution containing this compound.[1]

- Lyse the cells by adding two volumes of methanol (B129727) and acidify the mixture to a final concentration of 25 mM HCl.[1]

- For plasma samples, use 200 µL of plasma diluted with 300 µL of dPBS, then add 100 µL of the internal standard solution, one volume of methanol, and acidify with HCl to 25 mM.[1]

- Perform a liquid-liquid extraction by adding 1.5 mL of isooctane, vortexing vigorously, and separating the phases by centrifugation.[11]

- Collect the upper organic layer and repeat the extraction.[1]

2. Derivatization:

- Dry the combined organic extracts under a stream of nitrogen or using a speedvac.[1]

- To the dried extract, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile (B52724) and 25 µL of 1% diisopropylethylamine in acetonitrile to form PFB esters.[1]

- Incubate at room temperature for 20 minutes.[1]

- Dry the derivatized sample again under vacuum.[1]

3. GC-MS Analysis:

- Reconstitute the sample in 50 µL of isooctane.[1]

- Inject 1 µL of the sample onto a suitable capillary GC column.

- Analyze using a mass spectrometer in negative chemical ionization (NCI) mode, which provides high sensitivity for PFB-derivatized fatty acids.[11]

- Quantify by comparing the peak area of the endogenous 4(Z),7(Z)-decadienoic acid to that of the this compound internal standard.

start [label="Biological Sample\n(e.g., Plasma, Cells)", shape=ellipse, style=filled, fillcolor="#FBBC05"];

add_is [label="Spike with\nthis compound\nInternal Standard"];

extraction [label="Liquid-Liquid Extraction\n(e.g., with Isooctane)"];

derivatization [label="Derivatization\n(e.g., PFB Bromide)"];

gcms [label="GC-MS Analysis\n(NCI Mode)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

data [label="Data Processing and\nQuantification"];

end [label="Results", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_is;

add_is -> extraction;

extraction -> derivatization;

derivatization -> gcms;

gcms -> data;

data -> end;

}

Fatty Acid Analysis by LC-MS

LC-MS provides an alternative method for the analysis of fatty acids, particularly for longer chain and more complex lipids.[12]

1. Sample Preparation and Saponification:

- Extract total lipids from the biological sample using a suitable solvent system (e.g., chloroform/methanol).[12]

- Dry the lipid extract under nitrogen.

- Resuspend the extract in 1 mL of 90:10 methanol/water containing 0.3 M KOH and spike with the this compound internal standard.[12]

- Saponify the mixture by heating at 80°C for 1 hour to release the fatty acids from their esterified forms.[12]

- Acidify the sample with formic acid.[12]

- Extract the free fatty acids with hexane, dry the extract, and reconstitute in a suitable injection solvent.[12]

2. LC-MS Analysis:

- Inject the sample onto a C18 reversed-phase column.[4]

- Perform chromatographic separation using a gradient of an aqueous mobile phase (e.g., 10 mM ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile).[4]

- Couple the LC system to a high-resolution mass spectrometer with a heated electrospray ionization (HESI) source operating in negative ionization mode.[4]

- Acquire data using a full MS scan or parallel reaction monitoring (PRM) for targeted quantification.[4]

start [label="Biological Sample", shape=ellipse, style=filled, fillcolor="#FBBC05"];

lipid_extraction [label="Total Lipid Extraction"];

add_is [label="Spike with Deuterated\nInternal Standard"];

saponification [label="Saponification\n(Hydrolysis of Esters)"];

ffa_extraction [label="Free Fatty Acid\nExtraction"];

lcms [label="LC-MS Analysis\n(Negative ESI Mode)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

data_analysis [label="Data Analysis and\nQuantification"];

results [label="Results", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> lipid_extraction;

lipid_extraction -> add_is;

add_is -> saponification;

saponification -> ffa_extraction;

ffa_extraction -> lcms;

lcms -> data_analysis;

data_analysis -> results;

}

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. LC–High Resolution Mass Spectrometry Analysis of Fatty Acids. [bio-protocol.org]

- 5. (4Z,7Z)-deca-4,7-dienoic acid | C10H16O2 | CID 129850585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. larodan.com [larodan.com]

- 7. lookchem.com [lookchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4(Z),7(Z)-Decadienoic Acid-d5 for Researchers

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the commercial availability, purity, and application of 4(Z),7(Z)-Decadienoic acid-d5. This deuterated fatty acid is a critical tool for metabolic research, particularly in studies related to fatty acid oxidation disorders.

Commercial Suppliers and Purity

This compound is available from specialized chemical suppliers. While specific purity data for the deuterated form can be obtained from the suppliers' certificate of analysis, the high purity of the non-deuterated analogue and similar deuterated fatty acids suggests that a purity of >98% is generally achievable.

| Supplier | Product Name | Catalog Number | Purity | Notes |

| MedChemExpress | This compound | HY-145003S | Not specified; request Certificate of Analysis | Deuterium (B1214612) labeled 4(Z),7(Z)-Decadienoic acid[1][2][3]. |

| Aladdin (via Cenmed) | This compound | Z1430241-1mg | Not specified; request product data sheet | Available in various quantities[4]. |

| Larodan (non-deuterated) | 4(Z),7(Z)-decadienoic acid | 10-1002 | >98% | Provides a benchmark for expected purity[5]. |

Synthesis and Characterization

The purity and structural integrity of this compound are typically confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and the position and stereochemistry of the double bonds. The absence or significant reduction of specific proton signals in ¹H NMR confirms the incorporation of deuterium.

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the deuterated compound and to assess its isotopic purity (the percentage of molecules that are correctly deuterated).

Application in Metabolic Research: MCAD Deficiency

The non-deuterated form, 4(Z),7(Z)-Decadienoic acid, is a known biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid metabolism. In individuals with MCAD deficiency, the body's ability to break down medium-chain fatty acids for energy is impaired, leading to the accumulation of specific metabolites, including 4(Z),7(Z)-Decadienoic acid, in blood and urine.

This compound serves as an ideal internal standard for the quantitative analysis of its non-deuterated counterpart in biological samples from patients with suspected or confirmed MCAD deficiency. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Signaling Pathway Context: Fatty Acid β-Oxidation

The diagram below illustrates the mitochondrial fatty acid β-oxidation pathway and highlights the step at which MCAD plays a crucial role. A deficiency in this enzyme leads to the accumulation of medium-chain fatty acids and their metabolites.

Caption: Fatty acid β-oxidation pathway with MCAD deficiency.

Experimental Protocols

Quantitative Analysis of 4(Z),7(Z)-Decadienoic Acid in Plasma using GC-MS with a Deuterated Internal Standard

This protocol provides a general methodology for the analysis of fatty acids in plasma, relevant to the diagnosis of MCAD deficiency, using a deuterated internal standard like this compound.

1. Sample Preparation:

-

To a 100 µL plasma sample, add a known amount of this compound as the internal standard.

-

Perform lipid extraction using a suitable solvent system, such as the Folch method (chloroform:methanol (B129727), 2:1 v/v).

-

The extracted lipids are then saponified (hydrolyzed) using a methanolic base (e.g., KOH) to release the free fatty acids.

-

Acidify the sample to protonate the fatty acids.

-

Extract the free fatty acids into an organic solvent (e.g., hexane).

-

Derivatize the fatty acids to their methyl esters (FAMEs) or other volatile derivatives (e.g., using BF₃ in methanol or diazomethane) to improve their chromatographic properties for GC analysis.

2. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or similar).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Oven Program: A temperature gradient program to separate the different fatty acid methyl esters.

-

Carrier Gas: Helium or hydrogen.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the methyl ester of 4(Z),7(Z)-Decadienoic acid and its d5-labeled internal standard.

-

3. Quantification:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of non-deuterated 4(Z),7(Z)-Decadienoic acid and a fixed concentration of the d5-internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of 4(Z),7(Z)-Decadienoic acid in the plasma samples by calculating the peak area ratio and interpolating from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the quantitative analysis of 4(Z),7(Z)-Decadienoic acid in a biological sample.

Caption: Quantitative analysis workflow using an internal standard.

References

Safeguarding Your Research: A Technical Guide to the Safe Handling and Storage of 4(Z),7(Z)-Decadienoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical recommendations for the safe handling and storage of 4(Z),7(Z)-Decadienoic acid-d5, a deuterated polyunsaturated fatty acid. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring laboratory safety. Given that polyunsaturated fatty acids are susceptible to degradation, proper handling and storage are paramount to prevent oxidation and hydrolysis, which could impact experimental outcomes.

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses or goggles.

-

Hand Protection: Use appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.

-

Respiratory Protection: If working with the compound as a powder and generating dust, use a NIOSH-approved respirator.[2]

-

Body Protection: Wear a lab coat.

Handling Practices:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid inhalation of dust or vapors.[2]

-

Wash hands thoroughly after handling.[1]

-

Work in a well-ventilated area, preferably in a fume hood.

Storage Recommendations

The stability of unsaturated lipids like this compound is highly dependent on storage conditions. These compounds are particularly vulnerable to oxidation at their double bonds and hydrolysis.[3][4]

Key Storage Considerations:

-

Temperature: The recommended storage temperature is at or below -16°C, with -20°C ± 4°C being ideal for solutions.[3][5] Storing organic solutions below -30°C is generally not advised unless they are in a sealed glass ampoule.[3]

-

Atmosphere: To prevent oxidation, store under an inert atmosphere, such as argon or nitrogen.[3][5][6]

-

Light: Protect from light by using amber vials or storing in a dark location.[4]

-

Moisture: The compound is hygroscopic as a powder and should be protected from moisture to prevent hydrolysis.[5][6]

Storage of Powder vs. Solution

It is strongly recommended to store this compound as a solution in a suitable organic solvent rather than as a powder.[3][5][6] Unsaturated lipids are not stable as powders; they can quickly absorb moisture and become gummy, leading to degradation.[5][6]

If you receive the compound as a powder:

-

Allow the container to reach room temperature before opening to prevent condensation.[3][6]

-

Promptly dissolve the entire amount in a suitable high-purity, anhydrous organic solvent.

-

Transfer the solution to a clean glass vial with a Teflon-lined cap for long-term storage.[3][5][6]

Quantitative Storage and Handling Data Summary

| Parameter | Recommendation | Source(s) |

| Storage Temperature (Solution) | -20°C ± 4°C | [3][5] |

| Storage Temperature (Powder) | ≤ -16°C (Not recommended for long-term) | [3][5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | [3][5][6] |

| Container (Organic Solution) | Glass with Teflon-lined cap | [3][5][6] |

| Container (Aqueous Suspension) | Plastic or Glass (Not for long-term) | [3][5][6] |

| Handling of Organic Solutions | Use glass, stainless steel, or Teflon equipment | [5][6] |

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, the following general methodologies for handling lipid standards should be adopted.

Protocol for Preparing a Stock Solution from Powder

-

Equilibration: Remove the vial containing the powdered this compound from the freezer and allow it to warm to room temperature before opening. This is critical to prevent moisture from condensing on the cold powder.[3][6]

-

Solvent Addition: Using a glass syringe or pipette, add a precise volume of a suitable high-purity, anhydrous organic solvent to the vial to achieve the desired concentration.

-

Dissolution: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A clear solution with no particulate matter should be observed.[3]

-

Inert Gas Purge: If the solution will be stored for an extended period, gently purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

-

Storage: Store the solution in a properly labeled glass vial with a Teflon-lined cap at -20°C ± 4°C.[3][5]

Visualized Workflows

Logical Flow for Safe Handling and Storage

Caption: Decision workflow for the safe preparation and storage of this compound.

Signaling Pathway of Lipid Degradation

Caption: Factors leading to the degradation of unsaturated lipids.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Storage of Fats & Oils within the Kitchen - Professional Nutrition Advice Service for individuals & groups [nutrivive.ie]

- 5. avantiresearch.com [avantiresearch.com]

- 6. stratech.co.uk [stratech.co.uk]

Unlocking New Research Frontiers: A Technical Guide to the Potential Applications of 4(Z),7(Z)-Decadienoic acid-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective research applications of 4(Z),7(Z)-Decadienoic acid-d5, a deuterated polyunsaturated fatty acid. While direct research on this specific isotopically labeled compound is nascent, its structural characteristics and the established utility of deuterated lipids open up significant avenues for investigation. This document outlines potential research areas, including its use as a metabolic tracer to elucidate fatty acid oxidation pathways, its role in studying and potentially mitigating lipid peroxidation, and its application in investigating metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Detailed experimental protocols, data presentation tables, and conceptual diagrams are provided to serve as a foundational resource for researchers venturing into this promising field.

Introduction: The Significance of Deuterated Fatty Acids

Deuterium-labeled compounds, such as this compound, are powerful tools in scientific research. The substitution of hydrogen with its heavier isotope, deuterium, imparts a greater mass and a stronger carbon-deuterium bond. This seemingly subtle alteration has profound implications for experimental design and data interpretation.

The primary applications of deuterated molecules in biomedical research fall into two broad categories:

-

Tracers for Metabolic Studies: The increased mass of deuterated compounds allows them to be distinguished from their endogenous counterparts by mass spectrometry. This makes them invaluable for tracking the metabolic fate of molecules in complex biological systems, enabling precise quantification of uptake, turnover, and pathway flux.[1]

-

Kinetic Isotope Effect and "Reinforced Lipids": The increased strength of the C-D bond compared to the C-H bond can slow down chemical reactions in which this bond is broken. This phenomenon, known as the kinetic isotope effect, is particularly relevant for polyunsaturated fatty acids (PUFAs). The bis-allylic hydrogens in PUFAs are susceptible to abstraction, initiating a chain reaction of lipid peroxidation that contributes to cellular damage in numerous diseases. By replacing these vulnerable hydrogens with deuterium, the resulting "reinforced lipids" exhibit increased resistance to peroxidation.[2] This has emerged as a novel therapeutic strategy for conditions associated with oxidative stress.

4(Z),7(Z)-Decadienoic acid is a polyunsaturated fatty acid whose levels are elevated in the plasma of individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited disorder of fatty acid oxidation.[3] This inherent biological relevance makes its deuterated analog, this compound, a compelling candidate for multifaceted research endeavors.

Potential Research Area 1: Elucidating Metabolic Pathways and Flux

The d5 isotope label on 4(Z),7(Z)-Decadienoic acid makes it an excellent tracer to investigate its own metabolism and its influence on broader lipid metabolic networks.

Investigating the Metabolic Fate in Healthy vs. Disease Models

Objective: To track the uptake, distribution, and catabolism of this compound in cellular and animal models of health and metabolic disease (e.g., MCAD deficiency).

Experimental Workflow:

Detailed Experimental Protocol: LC-MS/MS-based Metabolomics

-

Cell Culture and Labeling:

-

Culture wild-type and MCAD-deficient human hepatocytes (or patient-derived fibroblasts) in standard growth medium.

-

Replace the medium with fresh medium containing a known concentration (e.g., 10-50 µM) of this compound.

-

Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).

-

-

Sample Collection:

-

At each time point, collect the culture medium.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into a solvent solution (e.g., 80% methanol) to quench metabolic activity.

-

-

Lipid Extraction:

-

Perform a Bligh-Dyer or a similar lipid extraction method on both the cell pellets and the collected media.

-

Dry the lipid extracts under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Utilize a high-resolution mass spectrometer coupled with liquid chromatography.

-

Develop a targeted method to detect and quantify this compound and its potential downstream metabolites (e.g., chain-shortened or hydroxylated species). The mass shift of +5 Da will differentiate the labeled compounds.

-

Perform full-scan analysis to identify novel, unexpected metabolites.

-

-

Data Analysis:

-

Integrate peak areas for each deuterated metabolite.

-

Normalize to an internal standard and cell number/protein content.

-

Map the identified metabolites onto known fatty acid oxidation pathways.

-

Anticipated Quantitative Data

The following table illustrates the type of quantitative data that could be generated from such an experiment.

| Metabolite | Wild-Type (pmol/10^6 cells) | MCAD-deficient (pmol/10^6 cells) |

| This compound | 150.2 ± 12.5 | 450.8 ± 35.2 |

| Octadienoic acid-d5 | 80.5 ± 7.1 | 25.1 ± 3.9 |

| Hexadienoic acid-d5 | 45.3 ± 4.8 | 5.2 ± 1.1 |

| Hydroxylated Decadienoic acid-d5 | 20.1 ± 2.5 | 95.7 ± 10.3 |

Values are hypothetical and for illustrative purposes only.

Potential Research Area 2: Investigating Lipid Peroxidation and Oxidative Stress

The polyunsaturated nature of 4(Z),7(Z)-Decadienoic acid makes it susceptible to peroxidation. The d5-labeled variant can be used to study this process and to test the "reinforced lipid" hypothesis.

Assessing the Protective Effect of Deuteration

Objective: To determine if the deuteration in this compound reduces its susceptibility to lipid peroxidation compared to its non-deuterated counterpart.

Signaling Pathway of Lipid Peroxidation:

Detailed Experimental Protocol: Oxidative Stress Induction

-

Cell Model:

-

Use a relevant cell line, such as neuronal cells or macrophages, which are susceptible to oxidative stress.

-

-

Treatment Groups:

-

Control (vehicle).

-

4(Z),7(Z)-Decadienoic acid (non-deuterated).

-

This compound.

-

-

Oxidative Stress Induction:

-

After pre-loading the cells with the respective fatty acids, induce oxidative stress using an agent like hydrogen peroxide (H₂O₂), or a complex I inhibitor like rotenone.

-

-

Measurement of Peroxidation:

-

Lipidomics: Use LC-MS/MS to measure specific oxidized products of both the deuterated and non-deuterated decadienoic acid.

-

General Markers: Measure global markers of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), using commercially available kits.

-

-

Cell Viability Assay:

-

Assess cell viability using an MTT or similar assay to determine if the deuterated fatty acid confers a protective effect against oxidative stress-induced cell death.

-

Anticipated Quantitative Data

| Treatment Group | 4-HNE Levels (ng/mg protein) | Cell Viability (% of Control) |

| Control + H₂O₂ | 25.4 ± 3.1 | 55.2 ± 6.3 |

| Non-deuterated + H₂O₂ | 38.9 ± 4.5 | 42.1 ± 5.8 |

| d5-labeled + H₂O₂ | 28.1 ± 3.5 | 68.7 ± 7.1 |

Values are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound represents a versatile and powerful tool for advancing our understanding of lipid metabolism and pathology. The potential research areas outlined in this guide provide a roadmap for its application in elucidating metabolic pathways, particularly in the context of MCAD deficiency, and in exploring the therapeutic potential of reinforced lipids to combat oxidative stress. Future research could extend to in vivo studies in animal models of metabolic and neurodegenerative diseases, as well as investigations into its potential role in cell signaling, given the pheromonal activity of structurally related compounds. The strategic use of this deuterated fatty acid will undoubtedly contribute to new discoveries and the development of novel therapeutic interventions.

References

Review of literature involving 4(Z),7(Z)-Decadienoic acid analysis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

4(Z),7(Z)-Decadienoic acid is a medium-chain fatty acid that has garnered significant interest in the scientific community, particularly in the context of inborn errors of fatty acid metabolism. This technical guide provides a comprehensive review of the available literature concerning the analysis of 4(Z),7(Z)-decadienoic acid, with a focus on quantitative methodologies, experimental protocols, and relevant biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are working with or have an interest in this specific fatty acid.

Quantitative Data Summary

The quantification of 4(Z),7(Z)-decadienoic acid is crucial for diagnosing and monitoring certain metabolic disorders. The following table summarizes the available quantitative data from the literature for this analyte in human plasma.

| Analyte | Matrix | Subject Group | Concentration Range (µmol/L) | Analytical Method | Reference |

| 4(Z),7(Z)-Decadienoic Acid | Plasma | Patients with MCAD Deficiency | 0.1 - 1.5 | GC-MS | Onkenhout et al., 1995 |

| 4(Z),7(Z)-Decadienoic Acid | Plasma | Healthy Controls | Not Detected | GC-MS | Onkenhout et al., 1995 |

MCAD Deficiency: Medium-chain acyl-CoA dehydrogenase deficiency

Experimental Protocols

The primary method for the analysis of 4(Z),7(Z)-decadienoic acid in biological matrices is gas chromatography-mass spectrometry (GC-MS). A detailed experimental protocol, based on the available literature, is provided below.

Sample Preparation: Extraction of Fatty Acids from Plasma

-

Internal Standard Addition: To 1 mL of plasma, add an appropriate amount of a suitable internal standard (e.g., a deuterated analog of the analyte or a fatty acid of similar chain length not present in the sample).

-

Hydrolysis: Add 1 mL of 1 mol/L HCl to the plasma sample and heat at 80°C for 1 hour to hydrolyze the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

-

Extraction: After cooling, perform a liquid-liquid extraction by adding 5 mL of a hexane (B92381)/isopropanol (3:2, v/v) mixture. Vortex the sample vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization: Conversion to Volatile Esters

-

Reagent Addition: To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Incubation: Seal the vial and heat at 60°C for 30 minutes to convert the fatty acids to their trimethylsilyl (B98337) (TMS) esters.

-

Evaporation: After cooling, evaporate the derivatization reagents under a stream of nitrogen.

-

Reconstitution: Reconstitute the sample in 100 µL of hexane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Column: DB-WAX fused silica (B1680970) capillary column (30m x 0.25mm I.D., 0.25µm film thickness) or a similar polar column.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 220°C at 10°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the TMS ester of 4(Z),7(Z)-decadienoic acid and the internal standard.

Experimental Workflow

The overall workflow for the analysis of 4(Z),7(Z)-decadienoic acid from plasma is depicted in the following diagram.

Caption: Workflow for 4(Z),7(Z)-Decadienoic Acid Analysis.

Signaling Pathways and Logical Relationships

Metabolic Context of 4(Z),7(Z)-Decadienoic Acid in MCAD Deficiency

In individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the beta-oxidation of medium-chain fatty acids is impaired. This leads to the accumulation of upstream metabolites. While the direct biosynthesis of 4(Z),7(Z)-decadienoic acid is not fully elucidated, it is hypothesized to arise from the incomplete oxidation of longer-chain unsaturated fatty acids. The following diagram illustrates this proposed metabolic relationship.

Caption: Proposed origin of 4(Z),7(Z)-Decadienoic Acid in MCAD deficiency.

Conclusion

The analysis of 4(Z),7(Z)-decadienoic acid, primarily through GC-MS, is a critical tool in the study of fatty acid oxidation disorders. This guide has provided a summary of the current knowledge, including quantitative data and a detailed analytical protocol. Further research is warranted to fully elucidate the biosynthetic pathway of this interesting medium-chain fatty acid and to explore its potential roles in other physiological and pathological processes. The methodologies and information presented herein are intended to support and guide future investigations in this field.

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of 4(Z),7(Z)-Decadienoic Acid in Biological Matrices using 4(Z),7(Z)-Decadienoic acid-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

4(Z),7(Z)-Decadienoic acid is a medium-chain fatty acid that has been identified as a potential biomarker for certain metabolic disorders, notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Accurate and precise quantification of this analyte in biological matrices such as plasma is crucial for clinical research and diagnostic development. This document provides a detailed protocol for the quantification of 4(Z),7(Z)-Decadienoic acid using a stable isotope-labeled internal standard, 4(Z),7(Z)-Decadienoic acid-d5, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and reproducibility.[1]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of 4(Z),7(Z)-Decadienoic acid is depicted below.

Caption: Experimental workflow for the quantification of 4(Z),7(Z)-Decadienoic acid.

Experimental Protocols

Materials and Reagents

-

4(Z),7(Z)-Decadienoic acid certified standard (Cayman Chemical or equivalent)

-

This compound certified standard (Cayman Chemical or equivalent)

-

LC-MS grade acetonitrile, methanol (B129727), isopropanol, and water

-

LC-MS grade formic acid and ammonium (B1175870) acetate (B1210297)

-

Ethyl acetate (HPLC grade)

-

Human plasma (or other relevant biological matrix)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitrogen gas for evaporation

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of 4(Z),7(Z)-Decadienoic acid and this compound in 1 mL of methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of 4(Z),7(Z)-Decadienoic acid by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution (this compound).

-

Vortex briefly to mix.

-

Add 500 µL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes to extract the analytes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

The precursor ion for fatty acids in negative ESI mode is the deprotonated molecule [M-H]⁻. The molecular weight of 4(Z),7(Z)-Decadienoic acid is 168.23 g/mol , and for the d5-labeled internal standard, it is approximately 173.26 g/mol . A common fragmentation for fatty acids is the neutral loss of CO₂ (44 Da).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 4(Z),7(Z)-Decadienoic acid | 167.1 | 123.1 | 50 | 15 |

| This compound | 172.1 | 128.1 | 50 | 15 |

Note: Collision energies should be optimized for the specific instrument used.

Data Analysis and Quantitative Data Summary

The concentration of 4(Z),7(Z)-Decadienoic acid in the samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 1: Representative Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Regression Model | Linear, 1/x² weighting |

Table 2: Representative Assay Performance Characteristics

| Parameter | Acceptance Criteria | Representative Data |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10, Precision < 20%, Accuracy ± 20% | 1 ng/mL |

| Precision (Intra- and Inter-day) | < 15% RSD | < 10% |

| Accuracy (Intra- and Inter-day) | ± 15% of nominal value | Within ± 10% |

| Matrix Effect | 85 - 115% | 92% |

| Recovery | Consistent and reproducible | > 85% |

Signaling Pathway: Fatty Acid β-Oxidation and MCAD Deficiency

4(Z),7(Z)-Decadienoic acid is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the mitochondrial fatty acid β-oxidation spiral. In individuals with MCAD deficiency, the impaired function of this enzyme leads to an accumulation of medium-chain fatty acids and their metabolites in blood and urine.

Caption: Role of MCAD in fatty acid β-oxidation and the metabolic block in MCAD deficiency.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of 4(Z),7(Z)-Decadienoic acid in biological matrices. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving reliable and accurate results, making this method highly suitable for clinical research, biomarker validation, and pharmacokinetic studies.

References

Application Note: Quantitative Analysis of Fatty Acids by LC-MS/MS using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of fatty acids in biological matrices, such as plasma, using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol employs 4(Z),7(Z)-Decadienoic acid-d5 as an internal standard to ensure high accuracy and precision. The methodology covers sample preparation, including protein precipitation and liquid-liquid extraction, followed by derivatization to enhance ionization efficiency. Detailed LC and MS/MS parameters are provided for the separation and detection of fatty acids. This method is suitable for researchers in various fields, including drug development, where accurate measurement of fatty acids is crucial for understanding disease pathology and drug efficacy.

Introduction

Fatty acids are carboxylic acids with aliphatic chains that play vital roles in biological systems, serving as energy sources, structural components of cell membranes, and signaling molecules. The accurate quantification of fatty acids is essential for understanding their role in various physiological and pathological processes, including metabolic disorders, inflammation, and cancer. LC-MS/MS has emerged as a powerful analytical technique for fatty acid analysis due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring reliable quantification.

Experimental Protocols

Sample Preparation

A protein precipitation followed by liquid-liquid extraction is employed to isolate fatty acids from plasma samples.

Materials:

-

Plasma samples

-

This compound internal standard (IS) solution (1 µg/mL in methanol)

-

Methanol (B129727) (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

2-propanol (LC-MS grade)

-

Hexane (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Derivatization agent: 2-bromo-1-methylpyridinium (B1194362) iodide (BMP) and 3-carbinol-1-methylpyridinium iodide (CMP) solution.[1]

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 20 µL of the this compound internal standard solution.

-

Add 300 µL of cold methanol to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 1 mL of MTBE and 250 µL of water to the supernatant for liquid-liquid extraction.

-

Vortex for 1 minute and centrifuge at 4,000 rpm for 10 minutes.

-

Collect the upper organic layer, which contains the fatty acids.

-

Dry the organic extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the derivatization agent solution.

-

Incubate at 60°C for 30 minutes.[1]

-

After incubation, add 10 µL of 0.1% formic acid to stop the reaction.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II LC System or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile:2-propanol (1:1, v/v) |

| Gradient | 30% B to 100% B over 10 min, hold at 100% B for 2 min, return to 30% B and re-equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| MS System | Sciex QTRAP 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

MRM Transitions

The following table lists the proposed MRM transitions for the internal standard. Note: These transitions are theoretical and should be confirmed experimentally by direct infusion of the this compound standard into the mass spectrometer to determine the optimal precursor and product ions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (IS) | 174.2 | 116.1 | 15 |

| 174.2 | 59.1 | 25 |

The precursor ion for the deuterated standard is based on its monoisotopic mass + H+. The product ions are estimated based on common fragmentation pathways of fatty acids, such as cleavage near the carboxyl group and fragmentation of the hydrocarbon chain.

Data Presentation

Quantitative data should be summarized in a table for clear comparison. The concentration of each fatty acid is calculated using the peak area ratio of the analyte to the internal standard and by referencing a calibration curve.

| Sample ID | Fatty Acid Analyte | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) | Concentration (µg/mL) |

| Control 1 | Palmitic Acid | 1.25E+06 | 8.76E+05 | 1.43 | 15.2 |

| Control 2 | Oleic Acid | 2.89E+06 | 8.91E+05 | 3.24 | 34.5 |

| Treated 1 | Palmitic Acid | 9.87E+05 | 8.65E+05 | 1.14 | 12.1 |

| Treated 2 | Oleic Acid | 1.98E+06 | 8.72E+05 | 2.27 | 24.2 |

Visualizations

Experimental Workflow

References

Application Note: A Robust GC-MS Method for the Quantification of 4(Z),7(Z)-Decadienoic Acid-d5 in Biological Matrices

ABSTRACT:

This application note describes a sensitive and specific gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of 4(Z),7(Z)-Decadienoic acid-d5 in a biological matrix, such as human plasma. The method employs a liquid-liquid extraction followed by derivatization to form the volatile pentafluorobenzyl (PFB) ester, enabling high sensitivity detection using negative chemical ionization (NCI). This stable isotope-labeled analyte is a critical internal standard for the quantification of the corresponding non-labeled therapeutic agent. The method has been developed and validated in accordance with international bioanalytical method validation guidelines, demonstrating excellent linearity, accuracy, precision, and stability. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic or metabolic studies.

Introduction

4(Z),7(Z)-Decadienoic acid is a polyunsaturated fatty acid with potential therapeutic applications. To accurately determine its concentration in biological samples during preclinical and clinical development, a robust and reliable analytical method is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively corrects for variability during sample preparation and analysis.[1][2]

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] However, the inherent low volatility of free fatty acids necessitates a derivatization step to improve their chromatographic behavior.[3][4] This application note details a method based on the formation of pentafluorobenzyl (PFB) esters, which exhibit excellent electron-capturing properties, leading to high sensitivity when analyzed by GC-MS with negative chemical ionization (NCI).[1][5]

Experimental Protocols

Materials and Reagents

-

This compound (C₁₀H₁₁D₅O₂, MW: 173.26) reference standard (MedChemExpress or equivalent)

-

Human plasma (sourced from an accredited biobank)

-

Hexane (B92381), HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Diisopropylethylamine (DIPEA)

-

Pentafluorobenzyl bromide (PFB-Br)

-

Methanol, HPLC grade

-

Hydrochloric acid (HCl), 37%

-

Sodium sulfate, anhydrous

-

Deionized water

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC system or equivalent

-

Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent

-

GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar (5%-phenyl)-methylpolysiloxane capillary column.[6]

-

Autosampler: Agilent 7693A or equivalent

Sample Preparation and Derivatization

-

Spiking: To 100 µL of human plasma in a glass tube, add the appropriate volume of this compound working solution.

-

Acidification: Add 25 µL of 1 N HCl to the plasma sample.

-

Extraction: Add 1.5 mL of hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.

-

Isolation: Transfer the upper organic layer (hexane) to a clean glass tube.

-

Drying: Dry the hexane extract under a gentle stream of nitrogen at room temperature.

-

Derivatization: To the dried residue, add 25 µL of a 1% PFB-Br solution in acetonitrile and 25 µL of a 1% DIPEA solution in acetonitrile.[1][7] Cap the tube and incubate at 60°C for 30 minutes.

-

Final Preparation: After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of hexane. Transfer the solution to a GC vial with a micro-insert for analysis.

GC-MS Operating Conditions

| Parameter | Setting |

| GC System | |

| Inlet Mode | Splitless |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | Initial: 150°C, hold for 1 min |

| Ramp 1: 10°C/min to 270°C | |

| Ramp 2: 40°C/min to 310°C, hold for 2 min | |

| MS System | |

| Ionization Mode | Negative Chemical Ionization (NCI) |

| Ion Source Temp. | 150°C |

| Quadrupole Temp. | 150°C |

| Transfer Line Temp. | 280°C |

| Reagent Gas | Methane |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ion (m/z) | To be determined during method development |

Note: The specific ion to be monitored in SIM mode will be the [M-PFB]⁻ ion or another characteristic high-mass fragment of the derivatized this compound, which needs to be determined by infusing a standard solution.

Method Validation Summary

The developed method was validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[8][9] The validation assessed selectivity, specificity, linearity, accuracy, precision, matrix effect, and stability.

Selectivity and Specificity

The method demonstrated high selectivity, with no significant interfering peaks observed at the retention time of the analyte in blank plasma samples from six different sources.[10]

Linearity and Range

The calibration curve was linear over the concentration range of 1 ng/mL to 1000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| Low QC | 3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| Medium QC | 100 | ≤ 8.5 | ± 8.0 | ≤ 9.5 | ± 8.5 |

| High QC | 800 | ≤ 7.0 | ± 6.5 | ≤ 7.5 | ± 7.0 |

Stability

The stability of this compound was assessed under various conditions to ensure sample integrity during handling and storage.

| Stability Test | Conditions | Result |

| Freeze-Thaw Stability | 3 cycles, -20°C to room temp. | Stable |

| Short-Term Stability | 24 hours at room temperature | Stable |

| Long-Term Stability | 90 days at -80°C | Stable |

| Post-Preparative Stability | 48 hours in autosampler at 4°C | Stable |

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The GC-MS method described provides a reliable and highly sensitive approach for the quantification of this compound in human plasma. The use of pentafluorobenzyl bromide for derivatization coupled with negative chemical ionization detection allows for low limits of quantification. The method has been successfully validated, meeting the stringent requirements for bioanalytical assays in a regulatory environment. This protocol is well-suited for supporting pharmacokinetic and other drug development studies.

References

- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. High sensitivity negative ion GC-MS method for detection of desaturated and chain-elongated products of deuterated linoleic and linolenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. lipidmaps.org [lipidmaps.org]

- 8. database.ich.org [database.ich.org]

- 9. fda.gov [fda.gov]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

Applications of 4(Z),7(Z)-Decadienoic Acid-d5 in Lipidomics and Metabolomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of lipidomics and metabolomics, accurate and precise quantification of endogenous molecules is crucial for understanding complex biological systems, identifying biomarkers, and developing new therapeutics.[1] Mass spectrometry (MS)-based techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are powerful tools for these analyses.[2] However, these methods can be susceptible to analytical variability introduced during sample preparation, extraction, and ionization.[3] The use of stable isotope-labeled internal standards is the gold standard for mitigating these issues and ensuring high-quality quantitative data.[4]

4(Z),7(Z)-Decadienoic acid-d5 is a deuterated form of 4(Z),7(Z)-decadienoic acid, a polyunsaturated fatty acid.[5][6] By replacing five hydrogen atoms with deuterium, this molecule becomes chemically identical to its endogenous counterpart but is distinguishable by its higher mass in a mass spectrometer.[4] This property makes it an ideal internal standard for the accurate quantification of 4(Z),7(Z)-decadienoic acid in various biological matrices.[7] The non-deuterated form of this fatty acid has been noted to be elevated in the plasma of individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a fatty acid oxidation disorder, highlighting its potential relevance in metabolic research.[6]

These application notes provide detailed protocols for the use of this compound as an internal standard in lipidomics and metabolomics workflows.

Principle of Stable Isotope Dilution